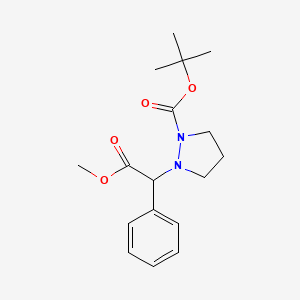
Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate” is a chemical compound with the CAS Number: 952183-21-0. It has a molecular weight of 320.39 and its linear formula is C17H24N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H24N2O4 . More detailed structural information, such as bond lengths, would require more specific studies or computational modeling .Aplicaciones Científicas De Investigación
Synthesis and Chiral Applications
Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate and similar compounds have been explored for their utility in organic synthesis and chiral applications. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, have been prepared and used as a chiral auxiliary in dipeptide synthesis, demonstrating their value in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Conformational Studies
Research into the conformation of tert-butyl 2-methoxy-5, 6-dihydro-2 H-pyran-6-carboxylates, a closely related compound, has been conducted using 1H and 13C NMR spectroscopy. These studies have provided insights into the conformational behavior and stability of such compounds (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Halogen Substitution Reactions
Halogen-substituted derivatives of pyrazolo[5,1-c][1,2,4]triazines, which include tert-butyl groups, have been synthesized, showcasing the versatility and reactivity of these compounds in creating novel derivatives (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Intermediate Role in Biotin Synthesis
Tert-butyl derivatives have been utilized as key intermediates in the synthesis of natural products like Biotin. Biotin plays an essential role in the metabolic cycle, indicating the significance of these compounds in biological processes (Qin et al., 2014).
Use in Stereoselective SN2 Alkylation
Dynamic kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for stereoselective SN2 alkylation with malonic ester enolate has been demonstrated. This highlights the compound's role in stereoselective synthesis, a critical aspect of medicinal chemistry (Kubo, Takahashi, Kubota, & Nunami, 1995).
Safety and Hazards
The safety information available indicates that this compound is associated with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-11-18(19)14(15(20)22-4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJFXLIKLDTSHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640003 |
Source


|
| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-21-0 |
Source


|
| Record name | Methyl 2-[(1,1-dimethylethoxy)carbonyl]-α-phenyl-1-pyrazolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














